molecular formula C33H48N4O21 B1495418 GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP CAS No. 1858223-99-0

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP

Cat. No.: B1495418
CAS No.: 1858223-99-0
M. Wt: 836.7 g/mol
InChI Key: LQCFVBAMHWMDAT-PQEAEXJMSA-N
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Description

The compound N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl is a complex oligosaccharide derivative It is composed of three monosaccharides: N-acetylglucosamine, N-acetylneuraminic acid, and N-acetylgalactosamine, linked to a para-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The general synthetic route includes:

    Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect hydroxyl groups on the monosaccharides.

    Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharides. This step often requires the use of glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate.

    Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation or acidic conditions.

    Attachment of Para-nitrophenyl Group: The final step involves the attachment of the para-nitrophenyl group to the oligosaccharide structure.

Industrial Production Methods

Industrial production of this compound may involve automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodate to cleave specific glycosidic bonds.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.

    Substitution: Substitution reactions involve replacing functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Periodate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its role in cell signaling, immune response, and protein glycosylation.

    Industry: Utilized in the production of glycosylated biomolecules and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl involves its interaction with specific enzymes and receptors. The compound can act as a substrate or inhibitor for glycosyltransferases and glycosidases, affecting glycosylation pathways and cellular processes. The molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that recognize glycan structures.

Comparison with Similar Compounds

N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl: can be compared with other similar compounds such as:

    N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine: Lacks the para-nitrophenyl group, making it less useful in certain analytical applications.

    N-acetylglucosamine (1-4) [N-acetylneuraminic acid (2-3)] N-acetylgalactosamine: Different glycosidic linkages, leading to variations in biological activity and enzyme recognition.

    N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-methyl: Contains a methyl group instead of para-nitrophenyl, affecting its chemical properties and reactivity.

The uniqueness of N-acetylglucosamine (1-3) [N-acetylneuraminic acid (2-6)] N-acetylgalactosamine-para-nitrophenyl lies in its specific glycosidic linkages and the presence of the para-nitrophenyl group, which enhances its utility in biochemical assays and research applications.

Biological Activity

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a complex glycosylated compound that has garnered significant attention in biochemical research due to its diverse biological activities. This article explores the compound's synthesis, biological roles, applications in research, and relevant case studies.

Structure and Synthesis

This compound consists of three key sugar units: N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac), and N-acetylgalactosamine (GalNAc), linked by specific glycosidic bonds. The molecular formula is C33H48N4O21C_{33}H_{48}N_{4}O_{21} with a molecular weight of approximately 836.75 g/mol. The synthesis typically involves multi-step glycosylation reactions, which can be achieved through both chemical and enzymatic methods, allowing for high specificity and yield .

Enzyme Substrate

This compound serves as a substrate for various glycosidases and sialidases, enzymes that play crucial roles in carbohydrate metabolism, cell signaling, and immune responses. These enzymes facilitate the breakdown of glycosidic bonds, enabling the study of enzyme kinetics and mechanisms in biological systems.

Cell Signaling and Immune Response

The compound has been shown to participate in cell signaling pathways and modulate immune responses. Its structure allows it to mimic natural substrates, making it valuable for studying interactions between glycans and glycan-binding proteins (lectins), which are essential for processes like cell adhesion and pathogen recognition .

Applications in Research

This compound is utilized across various research domains:

  • Biochemical Research : It aids in enzyme assays to investigate glycosylation processes.
  • Drug Development : The compound is integral to developing glycosylated drugs that enhance bioavailability and target specific cells effectively.
  • Diagnostics : It is employed in creating diagnostic tools for identifying diseases associated with glycan abnormalities.
  • Vaccine Formulation : The compound can improve immune responses by mimicking pathogen-associated glycans.
  • Food Industry : It has potential applications as a food additive to enhance flavor or preserve quality through its interactions with other compounds .

Study on Glycan Structures

A significant study identified various GalNAc-capped hybrid and complex N-glycans using advanced mass spectrometry techniques. This research highlighted the role of GalNAc-containing glycans in viral glycoproteins, emphasizing their importance in immunogenicity and immune response characterization .

Immunological Implications

Research has demonstrated that glycoconjugates like this compound are vital for pathogen recognition. For instance, studies on recombinant glycoproteins have shown how specific glycan structures influence immune responses, which could lead to improved vaccine designs targeting infectious diseases .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
Neu5Ac alpha(2-6)Gal beta(1-3)GlcNAc-beta-pNPSimilar sialic acid linkage but different backboneFocuses more on sialic acid interactions
Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNPContains an additional galactose unitEmphasizes galactose's role in cell signaling
GlcNAc beta(1-4)Gal alpha-pNPDifferent linkage type (beta(1-4))Explores different enzymatic pathways

This comparative analysis underscores the unique structural features of this compound that may influence its biological activity and applications in research.

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCFVBAMHWMDAT-PQEAEXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N4O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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